L-655,708, chemically named ethyl (S)-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate, is a synthetic compound classified as an imidazobenzodiazepine. It plays a crucial role in scientific research due to its selective interaction with GABAA receptors, specifically those containing the α5 subunit. This selectivity makes L-655,708 a valuable tool for investigating the role of α5-containing GABAA receptors in various physiological and pathological processes in the central nervous system. []
L-655708 is derived from research focusing on the GABA A receptor subtypes, particularly the alpha-5 subtype. It exhibits a high binding affinity for this receptor, making it a valuable tool in neuroscience research aimed at understanding cognitive processes and potential therapeutic applications for cognitive dysfunctions.
The synthesis of L-655708 involves several chemical reactions that yield the final product. While specific synthetic routes are proprietary to Merck, general methods for synthesizing similar compounds typically include:
Technical parameters such as temperature, pH, and reaction time are critical in optimizing the synthesis process.
L-655708 has the molecular formula with a molar mass of approximately . The structure features:
The three-dimensional structure can be modeled using computational chemistry techniques, allowing researchers to visualize its interaction with GABA A receptors.
L-655708 participates in various chemical reactions primarily related to its interaction with GABA A receptors:
L-655708 functions primarily as an inverse agonist at the alpha-5 subtype of GABA A receptors. This mechanism involves:
Research indicates that L-655708's effects may involve modulation of glutamate receptors (specifically GluA1) in the medial prefrontal cortex (mPFC), contributing to its sustained antidepressant-like effects .
L-655708 exhibits several notable physical and chemical properties:
These properties are essential for formulating dosage forms suitable for experimental or clinical use.
L-655708 has several potential applications in scientific research and medicine:
GABAA receptors are ligand-gated chloride channels that mediate fast inhibitory neurotransmission in the central nervous system (CNS). These receptors assemble as pentameric complexes from 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3), with combinatorial diversity governing their physiological and pharmacological properties [5] [9]. Receptors incorporating the α5 subunit (α5-GABAARs) exhibit a distinctive neuroanatomical distribution, with highest density in the hippocampus—a region critical for learning and memory consolidation. Immunohistochemical studies confirm their predominant extrasynaptic localization in hippocampal pyramidal cells and select interneurons, where they generate tonic inhibitory currents that modulate neuronal excitability and synaptic plasticity [2] [5] [10].
Functionally, α5-GABAARs dampen network excitability through persistent chloride conductance, thereby regulating theta rhythm oscillations and spatial memory encoding. Genetic studies using α5 knockout mice or selective antagonists demonstrate reduced tonic inhibition, leading to enhanced long-term potentiation (LTP) and improved performance in Morris water maze tests [3] [8]. Conversely, α5 overexpression impairs memory acquisition, supporting their role as cognitive brakes within hippocampal circuits [10]. Beyond the hippocampus, α5 subunits contribute to GABAARs in the basal ganglia, cortex, and amygdala, implicating them in reward processing, motor coordination, and emotional regulation [2] [5].
Property | α5-GABAAR | α1-GABAAR |
---|---|---|
Primary Location | Extrasynaptic (Hippocampus) | Synaptic (Cortex, Thalamus) |
Function | Tonic Inhibition | Phasic Inhibition |
In Vivo Knockout Effect | Enhanced Spatial Memory | Reduced Sedation |
Endogenous Modulator | Inosine (Low Affinity) | Zn²⁺ (Allosteric Blocker) |
The quest for subunit-selective GABAAR modulators began with the recognition that classical benzodiazepines (e.g., diazepam) non-selectively potentiate α1-, α2-, α3-, and α5-containing receptors, leading to a constellation of effects (sedation, anxiolysis, amnesia) [4] [6]. This spurred efforts to dissect subtype-specific pharmacology through medicinal chemistry. Early breakthroughs included:
L-655,708 (ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate) was rationally designed by modifying the imidazobenzodiazepine scaffold. Radiolabeled [³H]L-655,708 enabled autoradiographic mapping of α5-GABAARs, confirming hippocampal enrichment and providing a critical tool for receptor characterization [1] [4]. Unlike non-selective inverse agonists (e.g., DMCM), L-655,708 enhanced cognition in rodents without proconvulsant effects at α5-selective doses (0.7 mg/kg i.p.), underscoring its therapeutic potential [3] [8].
Compound | α5 Ki (nM) | Selectivity Ratio (vs. α1) | Primary Action |
---|---|---|---|
L-655,708 | 0.45 | 107-fold | Inverse Agonist |
α5IA | 0.8 | 70-fold | Negative Allosteric Modulator |
MRK-016 | 0.5 | 60-fold | Inverse Agonist |
Basmisanil (RO5186582) | 6.0 | 25-fold | Negative Allosteric Modulator |
The hippocampus-selective expression and cognition-modulating effects of α5-GABAARs make them compelling targets for disorders featuring cognitive impairment or inhibitory dysfunction:
Despite promising preclinical data, clinical translation remains challenging. Basmisanil and MRK-016 failed Phase II trials for Down syndrome and age-related cognitive impairment due to limited efficacy and tolerability issues in elderly patients [10]. This underscores the need for refined compounds with optimized brain penetration and a deeper understanding of α5’s role in human neural networks.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1